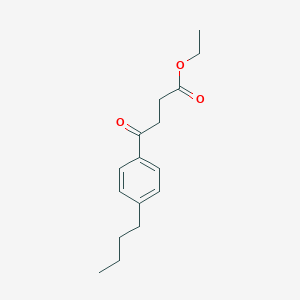

Ethyl 4-(4-butylphenyl)-4-oxobutanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds such as ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and ethyl 2-(4-methylbenzylidene)-3-oxobutanoate involves Knoevenagel condensation reactions. These compounds are synthesized from benzaldehyde derivatives and ethyl acetoacetate in the presence of catalytic amounts of piperidine and trifluoroacetic acid under reflux conditions. These methods provide a basis for synthesizing ethyl 4-(4-butylphenyl)-4-oxobutanoate through similar condensation reactions (Kumar et al., 2016) (Kariyappa et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds similar to ethyl 4-(4-butylphenyl)-4-oxobutanoate has been determined using X-ray diffraction studies. These compounds crystallize in various crystal systems, and their structures adopt specific conformations about the C=C bond. This information is crucial for understanding the molecular structure of ethyl 4-(4-butylphenyl)-4-oxobutanoate, which can be inferred to have similar structural characteristics (Kumar et al., 2016).

Chemical Reactions and Properties

Ethyl 4-(4-butylphenyl)-4-oxobutanoate may undergo various chemical reactions, including condensation and cyclocondensation, depending on the functional groups present in the molecule. For example, related compounds participate in Knoevenagel condensation and 3+2 annulation methods for the synthesis of pyrazole derivatives. These reactions highlight the compound's reactivity and potential for creating diverse derivatives (Naveen et al., 2021).

Applications De Recherche Scientifique

Enzymatic Reduction and Biocatalysis

- Enzymatic Production and Asymmetric Reduction : Research has explored the enzymatic production and asymmetric reduction of related compounds like ethyl 4-chloro-3-oxobutanoate. For instance, studies have demonstrated the use of microbial aldehyde reductase for the stereoselective reduction of ethyl 4-chloro-3-oxobutanoate in organic solvent-water diphasic systems, highlighting the potential for biocatalytic applications (Shimizu et al., 1990); (Xu et al., 2006); (Kataoka et al., 1997).

Chemical Synthesis and Catalysis

- Multi-component Reactions in Aqueous Medium : The utility of ethyl 4-chloro-3-oxobutanoate in multi-component reactions has been demonstrated, such as its use in the synthesis of 4H-isoxazol-5-ones catalyzed by boric acid in water, emphasizing its role in facilitating efficient chemical syntheses (Kiyani & Ghorbani, 2015).

Biological and Medicinal Chemistry

- Antioxidant Properties of Derivatives : Investigations into the antioxidant properties of derivatives such as ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-3-oxobutanoate have been conducted, which opens avenues for exploring these compounds in medical and biological contexts (Stanchev et al., 2009).

Advanced Material and Chemical Engineering

- Improved Synthesis Techniques : Studies have focused on improving synthesis techniques for related compounds, such as diethyl 4-oxo-4H-pyran-2,5- dicarboxylate, which could have implications for the synthesis and application of ethyl 4-(4-butylphenyl)-4-oxobutanoate (Obydennov et al., 2013).

Agricultural and Plant Sciences

- Growth-Regulating Activity in Plants : The growth-regulating activity of derivatives on plants, such as observed with various 4-hydroxycoumarin derivatives, can provide insights into the potential agricultural applications of ethyl 4-(4-butylphenyl)-4-oxobutanoate (Stanchev et al., 2010).

Safety And Hazards

Orientations Futures

The future directions for research on a compound like this could involve exploring its potential uses in various fields, such as medicine or materials science. This could involve studying its biological activity, its potential as a building block for more complex molecules, or its properties when incorporated into materials .

Propriétés

IUPAC Name |

ethyl 4-(4-butylphenyl)-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3/c1-3-5-6-13-7-9-14(10-8-13)15(17)11-12-16(18)19-4-2/h7-10H,3-6,11-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWVLDWIWTFZMEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)CCC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30616951 |

Source

|

| Record name | Ethyl 4-(4-butylphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30616951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(4-butylphenyl)-4-oxobutanoate | |

CAS RN |

115199-55-8 |

Source

|

| Record name | Ethyl 4-(4-butylphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30616951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile](/img/structure/B55356.png)